molecular formula C13H11N3OS2 B2843630 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 339022-88-7

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No. B2843630
CAS RN: 339022-88-7
M. Wt: 289.37
InChI Key: QCIBOYKLVLWCBX-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is a derivative of the imidazo[2,1-b][1,3]thiazole class . It has a molecular weight of 274.37 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been studied extensively . A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C13H10N2OS2/c1-9-2-4-10(5-3-9)18-12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 274.37 . The InChI code representing its molecular structure is 1S/C13H10N2OS2/c1-9-2-4-10(5-3-9)18-12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3 .

Scientific Research Applications

    Medicinal Chemistry and Drug Development

    • Antimicrobial Activity : Researchers have explored the antimicrobial potential of this compound against various pathogens. It exhibits activity against fast-growing Mycobacterium smegmatis but not against M. abscessus .
    • Constitutive Androstane Receptor (CAR) Modulation : CITCO, an imidazothiazole derivative, stimulates human constitutive androstane receptor (CAR) nuclear translocation. It has been used for the activation of mouse and human CAR .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It carries the hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(NZ)-N-[[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-9-2-4-10(5-3-9)19-12-11(8-14-17)16-6-7-18-13(16)15-12/h2-8,17H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIBOYKLVLWCBX-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

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